molecular formula C16H18N4O2 B11666526 N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11666526
M. Wt: 298.34 g/mol
InChI Key: YXYCERPBEQGGSP-LICLKQGHSA-N
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Description

N'-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a carbohydrazide derivative featuring a cyclopenta[c]pyrazole core substituted with a hydrazone moiety bearing a 2-ethoxyphenyl group. This compound belongs to a class of pyrazole-based molecules investigated for their bioactivity, particularly in oncology. The ethoxy group at the 2-position of the phenyl ring introduces moderate electron-donating effects, which may influence solubility, binding interactions, and metabolic stability.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-9-4-3-6-11(14)10-17-20-16(21)15-12-7-5-8-13(12)18-19-15/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

YXYCERPBEQGGSP-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCC3

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity is heavily influenced by the substituent on the hydrazone moiety. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
P3C () 2-hydroxy-1-naphthyl C₁₈H₁₆N₄O₂ 320.35 High cytotoxicity, induces apoptosis via ROS accumulation and kinase modulation
N′-(2-thienylmethylene) derivative () 2-thienyl C₁₂H₁₂N₄OS 260.31 Thiophene ring enhances aromatic interactions; potential metabolic stability
N′-(4-fluorophenylmethylene) derivative () 4-fluorophenyl C₁₄H₁₃FN₄O 278.28 Fluorine’s electronegativity may improve target binding affinity
3,4-Dimethoxyphenyl derivative () 3,4-dimethoxyphenyl C₁₆H₁₈N₄O₃ 314.34 Methoxy groups increase lipophilicity and electron donation

Key Observations :

  • Aromatic Interactions : Thiophene () and fluorophenyl () substituents may engage in distinct π-π or dipole interactions with biological targets, affecting selectivity .
  • Bioactivity Trends : P3C’s naphthyl group correlates with potent anti-cancer activity (IC₅₀ < 1 µM in TNBC cells), suggesting that bulkier substituents enhance cytotoxicity .
Computational and Docking Insights

Molecular docking studies () on analogues like E-MBPC and E-MABPC reveal that substituent electronegativity and steric bulk dictate binding to targets such as GLUT4 or tubulin. The 2-ethoxy group’s moderate size and polarity may optimize interactions in hydrophobic binding pockets while avoiding steric clashes .

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